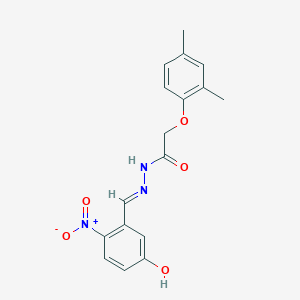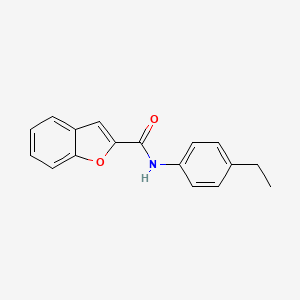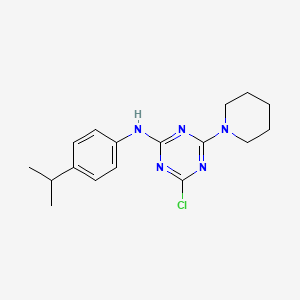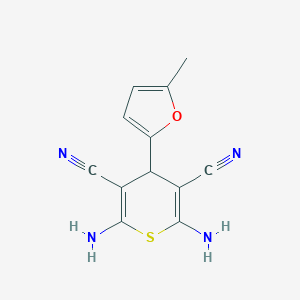
2-(2,4-dimethylphenoxy)-N'-(5-hydroxy-2-nitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-(2,4-dimethylphenoxy)-N'-(5-hydroxy-2-nitrobenzylidene)acetohydrazide involves multiple steps, including condensation reactions and the use of various catalysts and reagents to introduce specific functional groups. For example, similar hydrazone compounds have been prepared and structurally characterized by methods like elemental analysis, IR, UV-Vis, and NMR spectroscopy, demonstrating the complexity and specificity required in synthesizing such compounds (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(2,4-dimethylphenoxy)-N'-(5-hydroxy-2-nitrobenzylidene)acetohydrazide is often determined using single-crystal X-ray diffraction, revealing intricate details about their crystalline forms and the stabilization mechanisms, such as hydrogen bonds and π···π interactions (Sheng et al., 2015). These analyses provide valuable insights into the compound's stability and potential reactivity.
Scientific Research Applications
Synthesis and Characterization
2-(2,4-dimethylphenoxy)-N'-(5-hydroxy-2-nitrobenzylidene)acetohydrazide is a compound that has been studied for its potential applications in various fields of scientific research. One of the key areas of interest is its synthesis and characterization for understanding its chemical properties and potential applications. For instance, the synthesis, characterization, and studies on the nonlinear optical parameters of hydrazones, including compounds with structural similarities, have been explored to investigate their third-order nonlinear optical properties using techniques such as the single beam z-scan technique. These studies have identified potential applications for optical device applications such as optical limiters and optical switches due to the compounds' exhibited optical power-limiting behavior at certain wavelengths (Naseema et al., 2010).
Biological Activities
Another significant area of research involves exploring the biological activities of compounds bearing structural similarities or functional groups. Studies have focused on the antibacterial and enzyme inhibition properties of N'-substituted benzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides. These compounds have been synthesized and evaluated for their biological activities, showing promise in the field of medicinal chemistry and pharmaceutical research for their potential antibacterial and anti-enzymatic activities (Aziz‐ur‐Rehman et al., 2014).
Optical and Electronic Applications
Research into the optical and electronic applications of compounds like 2-(2,4-dimethylphenoxy)-N'-(5-hydroxy-2-nitrobenzylidene)acetohydrazide has also been conducted. Studies on related compounds have revealed their potential in optical and electronic device applications, including the development of new bifunctional diarylethene sensors for multianalyte detection and Al3+ imaging in live cells. These compounds exhibit multicontrollable and photoswitchable properties, which are essential for developing advanced optical and electronic sensors (Wang et al., 2019).
Environmental and Green Chemistry
The application of green chemistry principles in the synthesis of related compounds has been demonstrated through studies on facile solid-state ball milling as a strategy to prepare complexes. This approach emphasizes the importance of environmentally friendly synthesis methods that reduce the use of solvents and energy consumption, showcasing the compound's relevance in sustainable chemistry practices (Fekri & Zaky, 2014).
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-3-6-16(12(2)7-11)25-10-17(22)19-18-9-13-8-14(21)4-5-15(13)20(23)24/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQLIOPNFMTURD-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)
![1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone](/img/structure/B5507186.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)


![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)